molecular formula C26H23N5O2S B2610213 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1171167-99-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2610213
CAS No.: 1171167-99-9
M. Wt: 469.56
InChI Key: WRRSXKPELYKNQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the combination of thiazole and sulfonamide groups, which are known for their antibacterial activity . The specific synthesis process for “N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide” is not available in the retrieved information.

Scientific Research Applications

Synthesis and Antimicrobial Activity Research into the synthesis of heterocyclic compounds, such as pyrazole and pyrimidine derivatives, has highlighted their potential antimicrobial activity. For example, the synthesis of pyrimidine derivatives through one-pot synthesis involving aldehyde, diketo compound, and urea/thiourea, based on the Biginelli reaction, demonstrates the methodological advancements in creating compounds with potential antimicrobial properties (Rathod & Solanki, 2018). These synthesized compounds are purified and characterized by spectroscopic techniques, indicating a structured approach to exploring their utility in medicine.

Design and Synthesis of GyrB Inhibitors The development of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showcases a targeted approach to creating novel Mycobacterium tuberculosis GyrB inhibitors. This demonstrates the compound's potential application in combating tuberculosis, with certain compounds showing promising activity in vitro assays against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, along with antituberculosis activity and non-cytotoxicity at observed concentrations (Jeankumar et al., 2013).

Anticancer and Anti-Inflammatory Applications The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, explored for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscores the exploration of these compounds in cancer treatment. The methodological synthesis and characterization of these compounds provide a basis for further evaluation of their therapeutic potential in oncology (Hassan, Hafez, & Osman, 2014).

Pesticidal Activities The exploration of novel anthranilic diamide derivatives containing pyridylpyrazole and iminodithiocarbamate or thiosemicarbazone motifs for pesticidal activities represents another significant application. The synthesis of these compounds and subsequent testing against the oriental armyworm and various fungi show the potential utility of these derivatives in agriculture, indicating a promising direction for the development of new pesticides (Liu, Wang, Mao, Xiong, & Li, 2018).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-3-33-21-12-13-23-24(15-21)34-26(29-23)30(17-19-9-7-8-14-27-19)25(32)22-16-28-31(18(22)2)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRSXKPELYKNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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